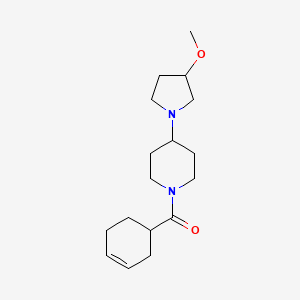![molecular formula C13H12Cl2N4O3 B2394521 2,4-Dichlor-N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]benzamid CAS No. 2034356-35-7](/img/structure/B2394521.png)
2,4-Dichlor-N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazine and is known to be a stable yet highly reactive peptide coupling agent . It has been reported as a useful coupling reagent for the purification of peptides . It is also a part of the class of compounds known as quaternary ammonium salts, which are known for their antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran . This reaction results in the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthesis process is reported to be efficient and economically sustainable .Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring with two chlorine atoms and a methyl group attached to a nitrogen atom . The triazine ring is also substituted with two methoxy groups . The molecular weight of this compound is 276.72 .Chemical Reactions Analysis
This compound is known to participate in coupling reactions, particularly in the condensation of carboxylic acids and amines to form corresponding amides . It can also be used in the esterification of carboxylic acids with alcohols to form corresponding esters .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung hat eine signifikante antibakterielle Aktivität gezeigt . Sie wurde bei der Synthese von 1,3,5-Triazinaminobenzoesäurederivaten verwendet, die vielversprechende Aktivität gegen Staphylococcus aureus und Escherichia coli gezeigt haben .
Antitumorwirkungen
Die Verbindung wurde mit bemerkenswerten Antitumorwirkungen auf verschiedene menschliche Krebszellen in Verbindung gebracht . Beispielsweise hat sie sich bei der Behandlung von Gebärmutterhalskrebszellen HeLa, akuter promyelozytärer Leukämie HL-60 und Magenadenokarzinom AGS als vielversprechend erwiesen .
Antifungale Eigenschaften
Die Verbindung hat antifungale Eigenschaften gezeigt . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Antimalaria-Eigenschaften
Die Verbindung wurde mit antimalaria-Eigenschaften in Verbindung gebracht . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Malariamittel hin .
Anti-TB-Eigenschaften
Die Verbindung hat Anti-TB-Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Medikamente zur Behandlung von Tuberkulose hin .
Herbizide Wirkungen
Die Verbindung wurde mit herbiziden Wirkungen in Verbindung gebracht . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Herbizide hin .
Chirale stationäre Phasen
Die Verbindung wurde bei der Herstellung chiraler stationärer Phasen verwendet . Dies hat Anwendungen in der Bestimmung des Enantiomerenüberschusses durch NMR-Spektroskopie und der Bestimmung der absoluten Konfiguration durch zirkulare Dichroismus .
Herstellung von Lumineszenz-, optischen Schaltern und Triradikal-Kationenspezies
Die Verbindung wurde bei der Herstellung von Lumineszenz-, optischen Schaltern und Triradikal-Kationenspezies verwendet . Dies hat potenzielle Anwendungen im Bereich der Optoelektronik .
Wirkmechanismus
Target of Action
It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that triazine derivatives are generally highly reactive and can participate in various biochemical reactions . They can interact with a range of enzymes, proteins, and other biomolecules, often acting as coupling agents in the formation of amides .
Molecular Mechanism
It is known that triazine derivatives can form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that triazine derivatives can be highly reactive and may decompose over time
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZYDUIYLGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
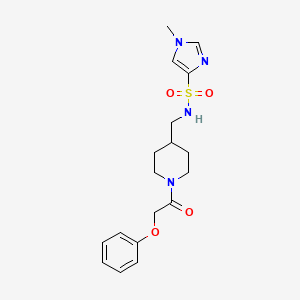
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)

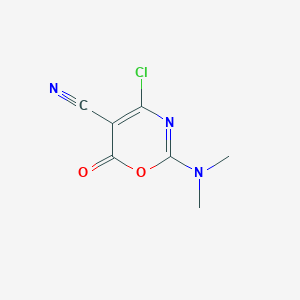
![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)
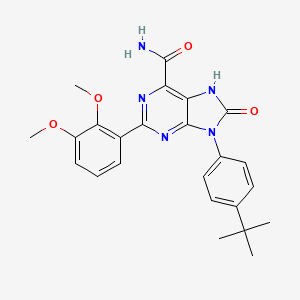



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
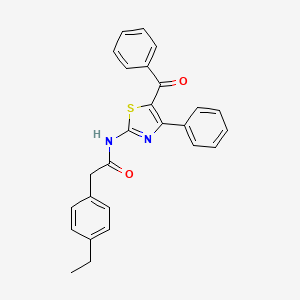

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
